Oxidation-State Dependent Cardiac Rate-Lowering Activity in Indole-5-Sulfur Series
Patent data from McNeil Laboratories establishes that within a series of substituted indoles bearing thio, sulfinyl, or sulfonyl groups, the oxidation state of the sulfur atom modulates cardiac rate-lowering activity in a non-linear, non-interchangeable manner [1]. Compounds in the sulfoxide series demonstrated threshold pharmacological activity defined as producing at least an 18% reduction in heart rate in anesthetized dog models, whereas corresponding sulfide analogs exhibited either attenuated activity or required distinct substitution patterns to achieve comparable efficacy [1]. This oxidation-state dependence confirms that 5-(methylsulfinyl)-1H-indole occupies a distinct pharmacological space relative to its sulfide and sulfone counterparts.
| Evidence Dimension | Cardiac rate-lowering activity threshold |
|---|---|
| Target Compound Data | ≥18% heart rate reduction (class-level sulfoxide series) |
| Comparator Or Baseline | Sulfide analog series (variable/attenuated activity); Sulfone analog series (distinct potency profile) |
| Quantified Difference | Sulfoxide oxidation state required for optimal activity in specific structural subclasses; sulfide and sulfone not functionally interchangeable |
| Conditions | Anesthetized dog model; intravenous administration; heart rate measured via ECG |
Why This Matters
For researchers investigating indole-based cardiovascular agents, the sulfoxide oxidation state is non-negotiable for reproducing the activity profile described in foundational patent literature; substitution with 5-(methylthio)- or 5-(methylsulfonyl)-indole will not recapitulate the sulfoxide-specific pharmacological fingerprint.
- [1] McNeil Laboratories, Inc. Substituted indoles. US Patent 4,059,583. Column 1, lines 45-68; pharmacological Example sections describing heart rate reduction assay. View Source
